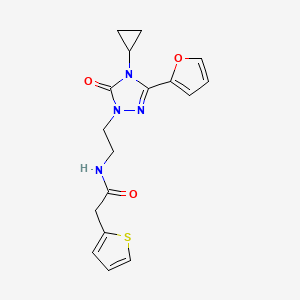
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound featuring a unique structural arrangement that includes a triazole ring, a furan moiety, and a thiophene group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol. The compound's structure suggests multiple potential interactions with biological targets due to the presence of various functional groups.
Antimicrobial Properties
Research indicates that compounds containing triazole and thiophene moieties exhibit significant antimicrobial activities. The triazole ring is particularly noted for its antifungal and antibacterial properties. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-(2-(4-cyclopropyl... | Antifungal against Fusarium oxysporum | 50 |
| N-(2-(4-cyclopropyl... | Antibacterial against Staphylococcus aureus | 32 |
| N-(2-(4-cyclopropyl... | Antimicrobial against E. coli | 16 |
These findings suggest that N-(2-(4-cyclopropyl... has the potential to combat drug-resistant pathogens effectively .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The triazole ring can interact with enzymes critical for fungal cell wall synthesis and bacterial proliferation.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or microbial resistance mechanisms.
- Signal Transduction Pathways : The compound could modulate pathways related to cell growth and apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds. For example:
- A study on 1,2,4-triazole derivatives showed high antibacterial activity against both drug-sensitive and resistant strains of bacteria, highlighting their potential as new antibiotic agents .
- Another investigation focused on the synthesis of triazole-based compounds demonstrated significant antifungal activity against various fungal pathogens, suggesting that modifications to the structure can enhance efficacy .
Potential Therapeutic Applications
Given its promising biological activities, N-(2-(4-cyclopropyl... could be explored for various therapeutic applications:
- Antifungal Agents : Development as a treatment for fungal infections resistant to current therapies.
- Antibacterial Agents : Potential use in treating bacterial infections, particularly those caused by resistant strains.
- Anti-inflammatory Drugs : Exploration in managing inflammatory diseases due to its ability to modulate immune responses.
科学的研究の応用
Structural Overview
The compound features several key structural components:
- Triazole and Furan Rings : These heterocycles are known for their diverse biological activities.
- Cyclopropyl Group : This moiety can enhance the compound's lipophilicity and biological activity.
- Thiophenyl Acetamide : This functional group contributes to the compound's potential pharmacological properties.
The molecular formula is C16H18N4O2S, with a molecular weight of approximately 342.41 g/mol.
Antimicrobial Activity
Research indicates that compounds containing triazole and furan structures exhibit significant antimicrobial properties. For instance:
- Triazoles have been shown to possess broad-spectrum antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- The compound's structure suggests it may act as an antimicrobial agent, potentially outperforming traditional antibiotics due to its unique chemical properties .
Antifungal Properties
Triazole derivatives are widely recognized for their antifungal activity. The presence of the triazole moiety in this compound may provide:
Anticancer Potential
The incorporation of heterocycles such as indole and furan has been linked to anticancer properties:
- Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines .
- The unique combination of cyclopropyl and thiophenyl groups may enhance the selectivity and potency of the compound against cancer cells.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic synthesis techniques. These methods allow for:
- Modification of the compound to explore structure–activity relationships (SAR), which is crucial for optimizing its biological efficacy .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for its development as a therapeutic agent:
- Interaction studies can help elucidate the mechanism of action and optimize the compound's efficacy and safety profile .
特性
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c22-15(11-13-3-2-10-25-13)18-7-8-20-17(23)21(12-5-6-12)16(19-20)14-4-1-9-24-14/h1-4,9-10,12H,5-8,11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEATVSZSKUUAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CC3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













